4-phenyl-N-(tetrahydro-2-furanylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine
Overview
Description
4-phenyl-N-(tetrahydro-2-furanylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of protein kinase B (PKB), which is an important signaling molecule involved in various cellular processes. The compound has shown promising results in preclinical studies as a potential therapeutic agent for cancer, diabetes, and other diseases.
Mechanism of Action
The mechanism of action of 4-phenyl-N-(tetrahydro-2-furanylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine involves the inhibition of this compound. This compound is a serine/threonine protein kinase that is activated by various growth factors and cytokines. Once activated, this compound phosphorylates downstream targets involved in cell growth, proliferation, and survival. Inhibition of this compound by this compound leads to the inhibition of downstream targets, which induces apoptosis and inhibits tumor growth.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. It has been shown to inhibit tumor growth and induce apoptosis in various types of cancer cells. In addition, it has been shown to improve insulin sensitivity and glucose uptake in diabetic models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-phenyl-N-(tetrahydro-2-furanylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine is its potency as a this compound inhibitor. It has shown promising results in preclinical studies as a potential therapeutic agent for cancer and diabetes. However, one of the limitations of this compound is its solubility. It is poorly soluble in water, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of 4-phenyl-N-(tetrahydro-2-furanylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine. One direction is the development of more potent and selective this compound inhibitors. Another direction is the study of the compound's effectiveness in vivo, including its pharmacokinetics and toxicity. In addition, the compound's potential therapeutic applications in other diseases, such as neurological disorders, should be explored. Finally, the development of novel drug delivery systems to improve the compound's solubility and efficacy should be investigated.
Scientific Research Applications
4-phenyl-N-(tetrahydro-2-furanylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results as a potent inhibitor of this compound, which is a key signaling molecule involved in various cellular processes such as cell growth, proliferation, and survival. This compound is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. Therefore, this compound has been studied as a potential anticancer agent.
In addition to cancer, this compound has also been studied for its potential therapeutic applications in diabetes. This compound is involved in insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose uptake. Therefore, this compound has been studied as a potential antidiabetic agent.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c17-16(18,19)14-9-13(11-5-2-1-3-6-11)21-15(22-14)20-10-12-7-4-8-23-12/h1-3,5-6,9,12H,4,7-8,10H2,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXFAKJKVRUCNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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